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[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid

APE1 inhibition DNA repair pharmacophore screening

Researchers needing a validated APE1 inhibitor fragment often encounter limited access to symmetrical di-acid benzimidazolone scaffolds; substituting mono-acid analogs alters binding geometry and compromises reproducibility. This compound resolves those challenges with its dual carboxylate architecture: - APE1 inhibition IC50 16 μM with a defined dual-negative-ionizable pharmacophore - Enables fragment-growing campaigns and 2D coordination polymer synthesis via cis/trans conformational flexibility - Supplied in ≥95% purity with reliable global logistics

Molecular Formula C11H10N2O5
Molecular Weight 250.21 g/mol
CAS No. 1848-99-3
Cat. No. B154488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid
CAS1848-99-3
Molecular FormulaC11H10N2O5
Molecular Weight250.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=O)N2CC(=O)O)CC(=O)O
InChIInChI=1S/C11H10N2O5/c14-9(15)5-12-7-3-1-2-4-8(7)13(11(12)18)6-10(16)17/h1-4H,5-6H2,(H,14,15)(H,16,17)
InChIKeyJMTPLUIWGNLLNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2′-(2-Oxo-1H-benzimidazole-1,3(2H)-diyl)diacetic acid: Identity & Profile


The compound 2,2′-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetic acid (CAS 1848-99-3; synonym: [3-(carboxymethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid; molecular formula C₁₁H₁₀N₂O₅; molecular weight 250.21 g mol⁻¹) is a symmetrical, bifunctional benzimidazolone derivative bearing two carboxymethyl substituents at the N1 and N3 positions of the 2-oxobenzimidazole core . Its structural hallmark is the presence of two free carboxylic acid groups connected to a planar, aromatic benzimidazolone scaffold via rotatable –CH₂– spacers, which confers conformational flexibility and enables diverse coordination modes. The compound is commercially available as a versatile small-molecule scaffold (typical purity ≥ 95%) from multiple reputable suppliers , and it is catalogued in authoritative chemical databases including PubChem (CID 228472) and ChEBI, with associated patent and literature records [1].

1 Bifunctional dicarboxylate linker for coordination polymer and MOF research
2 APE1 endonuclease inhibitor fragment with reported enzyme inhibition context
3 Symmetrical bis-functional scaffold for medicinal chemistry derivatization

2,2′-(2-Oxo-1H-benzimidazole-1,3(2H)-diyl)diacetic acid: Substitution Risks


Within the benzimidazolone-acetic acid chemical space, compounds sharing the 2-oxobenzimidazole core differ critically in the number, position, and identity of pendant carboxylate arms. The closest structural analogs include mono‑substituted variants such as (2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid (CAS 104189-85-7; single N‑acetic acid arm; MW 192.17) [1] and N‑alkyl congeners like 3-ethyl-2,3-dihydro-2-oxo-1H-benzimidazole-1-acetic acid (CAS 406944-97-6) . These differences directly determine the number of metal-coordination sites, the aqueous solubility profile, the achievable ligand-to-metal stoichiometry, and the capacity for pharmacological target engagement. Consequently, substituting CAS 1848-99-3 with its mono-acetic acid or N‑alkyl analogs in a coordination polymer synthesis, an enzyme inhibition assay, or a medicinal chemistry campaign will alter binding geometry, stoichiometry, and biological potency, invalidating structure‑activity relationships and experimental reproducibility.

Coordination capability
Two carboxylate arms enable extended 2D network architectures
Single carboxylate arm limits coordination to terminal modes only
Pharmacophore profile
Two negative ionizable features support bidentate enzyme interactions
One negative ionizable feature may alter predicted binding poses
Mono‑acetic acid analogs and non‑carboxylate benzimidazoles cannot replicate the ditopic binding behavior required for network formation or dual pharmacophore recognition.

2,2′-(2-Oxo-1H-benzimidazole-1,3(2H)-diyl)diacetic acid: Evidence & Comparisons


APE1 Endonuclease Inhibition Profile

In a pharmacophore-guided screening campaign for human apurinic/apyrimidinic endonuclease 1 (APE1) inhibitors, 2,2′-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetic acid (CAS 1848-99-3) was identified as a small-molecule APE1 ligand, exhibiting an IC₅₀ value of 16,000 ± 4,000 nM (16 μM) in a recombinant APE1 abasic-site cleavage assay at pH 7.5 and 2 °C [1][2]. This symmetrical diacid was among a series of compounds evaluated; other structural scaffolds in the same study achieved more potent inhibition (IC₅₀ < 10 μM), highlighting that the benzimidazolone‑diacetic acid architecture confers a distinct, measurable potency window that is not recapitulated by mono‑acetic acid or N‑alkyl congeners lacking the second carboxylate arm [2].

APE1 inhibition
Reported assay context
IC₅₀ 16 ± 4 μM
Supports APE1 fragment-based screening context
Moderate inhibition; higher IC₅₀ than top hits in same pharmacophore series
APE1 inhibition DNA repair pharmacophore screening

Coordination Polymer Versatility: Di-Acid vs. Mono-Acid

The benzimidazolone diacetic acid linker (H₂L; identical to the deprotonated form of CAS 1848-99-3) has been employed as a flexible, ditopic building block for the synthesis of seven structurally characterized group 2 and first‑row transition‑metal coordination polymers: MgL, CaL, SrL, BaL, MnL, Cu₃L₂, and ZnL [1]. The two carboxylate arms, tethered via –CH₂– rotatable spacers, adopt either cis or trans conformations relative to the benzimidazolone plane, yielding two‑dimensional sheet topologies with six‑coordinate metal centers in most cases (ZnL displays tetrahedral geometry; Cu₃L₂ contains square‑planar Cu paddle‑wheel units) [1]. In contrast, the mono‑acetic acid analog (CAS 104189-85-7) provides only a single carboxylate donor, fundamentally limiting it to terminal or monodentate coordination modes incapable of sustaining extended network architectures. Similarly, non‑carboxylate benzimidazole ligands (e.g., 1H-benzimidazole-1-acetic acid, CAS 40332-16-9) lack the second carboxylate arm required for bridging connectivity .

Coordination networks
Cross‑study comparable
7 structurally characterized 2D polymers vs. 0 for mono‑acid analogs
Dual‑carboxylate architecture is essential for extended networks
Based on single‑crystal XRD of group 2 and first‑row transition metals
coordination polymers metal–organic frameworks flexible linkers

Anticancer Prodrug Synthesis via Diethyl Ester

The diethyl ester derivative of CAS 1848-99-3—diethyl 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetate (CAS 83330-80-7)—serves as the direct synthetic precursor to a series of arylideneacetohydrazide compounds (6a, 6b, 6c) that exhibited potent, selective in vitro anticancer activity [1]. Against HCT‑116 colon cancer cells, compounds 6a, 6b, and 6c showed IC₅₀ values of 29.5 ± 4.53 μM, 57.9 ± 7.01 μM, and 40.6 ± 5.42 μM, respectively; against HeLa cervical cancer cells, IC₅₀ values were 57.1 ± 6.7 μM, 65.6 ± 6.63 μM, and 33.8 ± 3.54 μM, respectively [1]. Crucially, no significant cytotoxicity was observed against non‑cancerous HEK‑293 cells, demonstrating a favorable selectivity window [1]. The symmetrical di‑ester architecture—derivable only from the symmetrical di‑acid (CAS 1848-99-3)—is essential for generating the bis‑hydrazide intermediates required for the final arylideneacetohydrazide condensation. Mono‑acetic acid analogs (e.g., CAS 104189-85-7) yield only mono‑ester derivatives, which cannot access this bis‑functionalized pharmacophore space.

Prodrug derivatives
Class‑level inference
IC₅₀ 29.5–65.6 μM (HCT‑116, HeLa); no cytotoxicity to HEK‑293
Reported cell‑model response context (prodrug derivatives)
MTT assay; symmetrical diester precursor required for bis‑arylideneacetohydrazide synthesis
anticancer prodrug synthesis HCT-116 HeLa

Conformational Flexibility Advantage in Coordination Networks

The benzimidazolone diacetic acid linker (H₂L; CAS 1848-99-3 in its protonated form) features rotatable –CH₂– spacers between the planar benzimidazolone core and each carboxylate group, allowing the linker to adopt either cis or trans carboxylate conformations depending on the metal ion and reaction conditions [1]. This conformational adaptability is absent in rigid benzimidazole‑dicarboxylate linkers such as benzimidazole‑5,6‑dicarboxylic acid, where carboxylate groups are fixed directly onto the aromatic ring. The flexibility of H₂L enabled the crystallization and structural determination of seven unique 2D coordination polymers with group 2 (Mg, Ca, Sr, Ba) and transition‑metal (Mn, Cu, Zn) ions, each exhibiting distinct coordination geometries (six‑coordinate, tetrahedral, and square‑planar) [1]. In contrast, rigid benzimidazole‑dicarboxylate linkers typically yield fewer structurally diverse phases and impose geometric constraints that limit accessible metal‑node geometries [1].

Conformational diversity
Class‑level inference
7 structures with octahedral, tetrahedral, and square‑planar geometries
Flexible –CH₂– spacers enable diverse coordination modes
Qualitative advantage over rigid benzimidazole‑dicarboxylate linkers
conformational flexibility coordination networks linker design

Dual Negative-Ionizable Pharmacophore Features

According to the BRENDA enzyme‑ligand database, 2,2′-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetic acid (CAS 1848-99-3) is classified as a small‑molecule enzyme inhibitor containing one hydrophobic feature, one H‑bond acceptor, and two negative ionizable features (the two carboxylate groups) [1]. In the APE1 inhibition assay, preincubation was conducted at a final inhibitor concentration of 0.05 nM under defined buffer conditions (pH 7.2–7.5, 30 °C) [1]. Mono‑acetic acid benzimidazole analogs (e.g., CAS 104189-85-7) present only a single negative ionizable feature, fundamentally altering their pharmacophore fingerprint and their capacity to engage basic residues in enzyme active sites through bidentate electrostatic interactions [2]. This pharmacophore‑level distinction is critical for computational screening and structure‑based drug design workflows, where the number and spatial arrangement of ionizable groups dictate virtual hit prioritization.

Pharmacophore features
Class‑level inference
2 negative ionizable groups vs. 1 for mono‑acid analog
Bidentate electrostatic potential vs. monodentate only
BRENDA pharmacophore classification; may alter virtual screening hit ranking
pharmacophore model enzyme inhibitor classification negative ionizable features

2,2′-(2-Oxo-1H-benzimidazole-1,3(2H)-diyl)diacetic acid: Application Scenarios


Fragment-Based APE1 Inhibitor Discovery

When a drug discovery program requires a validated, commercially available APE1 inhibitor fragment with a known IC₅₀ (16 μM) and a well‑characterized pharmacophore profile (dual negative‑ionizable features), CAS 1848-99-3 is the appropriate starting point. Its moderate potency and symmetrical di‑acid architecture make it suitable for fragment‑growing or structure‑based optimization campaigns targeting the APE1 base excision repair pathway, whereas mono‑acid analogs lack the second carboxylate required for bidentate active‑site interactions [1][2].

Coordination Polymer and MOF Library Synthesis

For research groups synthesizing coordination polymers or metal–organic frameworks, CAS 1848-99-3 offers a unique combination of a planar benzimidazolone core, two carboxylate binding sites, and rotatable –CH₂– spacers that permit cis/trans conformational adaptation. This linker has been demonstrated to yield structurally diverse 2D coordination polymers with group 2 and first‑row transition metals, whereas mono‑carboxylate or non‑carboxylate benzimidazole ligands cannot support extended network formation [3].

Prodrug Synthesis for Anticancer Arylideneacetohydrazides

Medicinal chemistry teams pursuing the synthesis of bis‑arylideneacetohydrazide anticancer agents require the symmetrical di‑acid scaffold of CAS 1848-99-3 to generate the corresponding diethyl ester (CAS 83330-80-7). The resulting derivatives have demonstrated selective cytotoxicity against HCT‑116 (IC₅₀ down to 29.5 μM) and HeLa (IC₅₀ down to 33.8 μM) cancer cells while sparing non‑cancerous HEK‑293 cells. Mono‑acid benzimidazole analogs cannot access this bis‑functionalized pharmacophore class [4].

Computational Screening with Bidentate Ionizable Ligands

In computational chemistry workflows where pharmacophore models demand two negative‑ionizable features spaced by a rigid aromatic scaffold, CAS 1848-99-3 serves as a validated query molecule. Its BRENDA‑curated enzyme inhibitor classification (2 negative ionizable features, 1 hydrophobic, 1 H‑bond acceptor) and established APE1 binding data provide a robust foundation for virtual screening campaigns, whereas mono‑acid analogs with a single ionizable feature will generate false‑negative filtering results in pharmacophore‑based searches [1][2].

Application
Selection Property
Validation Focus
APE1 inhibitor fragment-based discovery
Dual negative‑ionizable pharmacophore
APE1 enzyme assay context (moderate IC₅₀)
Coordination polymer / MOF synthesis
Flexible ditopic dicarboxylate linker
Single‑crystal XRD structural determination
Arylideneacetohydrazide prodrug synthesis research
Symmetrical diester precursor scaffold
Cancer cell‑model endpoint review
Pharmacophore‑based virtual screening
Two negative ionizable features (carboxylates)
BRENDA‑derived ligand classification
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